![molecular formula C17H12O3S B14379573 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-04-6](/img/structure/B14379573.png)
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione is a compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a naphthoquinone core with a methoxyphenylsulfanyl substituent, which contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance efficiency and reduce costs.
化学反应分析
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroquinone derivatives.
科学研究应用
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the methoxyphenylsulfanyl group can interact with specific enzymes and proteins, further enhancing its biological activity.
相似化合物的比较
2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione can be compared with other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative with antimicrobial and dyeing properties.
Juglone: Another natural derivative known for its herbicidal and antimicrobial activities.
Naphthazarin: A synthetic derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89478-04-6 |
|---|---|
分子式 |
C17H12O3S |
分子量 |
296.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-11-6-8-12(9-7-11)21-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
InChI 键 |
LYUWJSZAWOWBCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


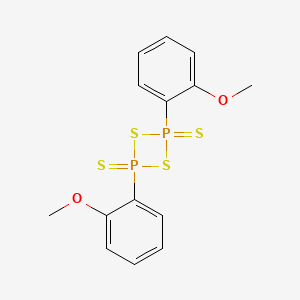
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
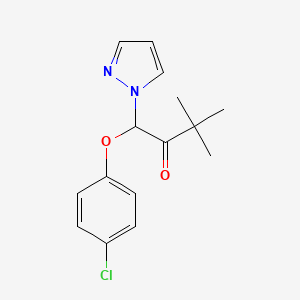
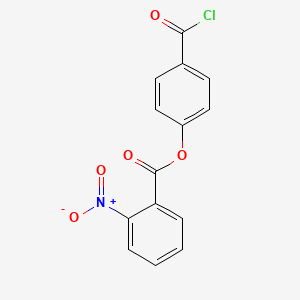
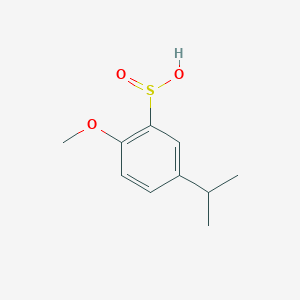
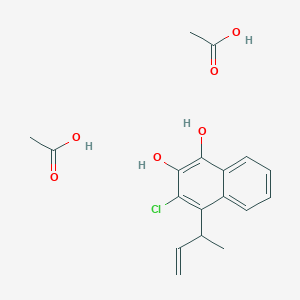

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
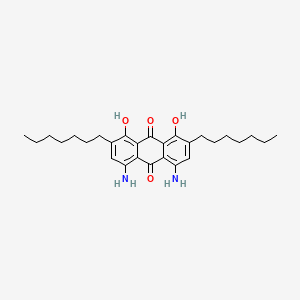
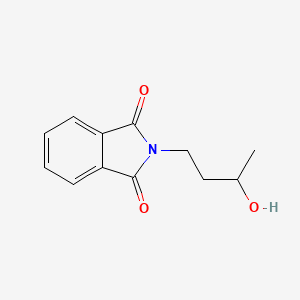
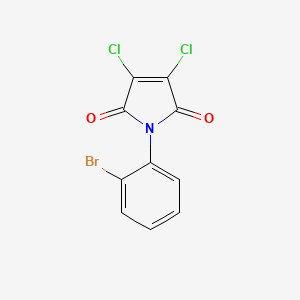
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

